Desmethyl Ofloxacin Hydrochloride

Catalog No.
S905215
CAS No.
M.F
C17H19ClFN3O4
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl Ofloxacin Hydrochloride

Product Name

Desmethyl Ofloxacin Hydrochloride

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

Molecular Formula

C17H19ClFN3O4

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H

InChI Key

IOFZKWNXVPUJLW-UHFFFAOYSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride; Ofloxacin Related Compound A (USP)

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl

Research on the properties of Des-OFLOX

  • Antibacterial activity: Researchers have investigated the antibacterial activity of Des-OFLOX against various bacterial strains. Some studies have shown that Des-OFLOX exhibits antibacterial activity against certain bacteria, while others have found it to be less active than Ofloxacin [, ].
  • Metabolism and pharmacokinetics: Understanding how the body absorbs, distributes, metabolizes, and excretes Des-OFLOX is crucial for researchers studying the potential therapeutic effects of Ofloxacin. Studies have investigated these aspects of Des-OFLOX to gain a better understanding of its pharmacological profile [].

Research on the potential applications of Des-OFLOX

  • Environmental studies: Des-OFLOX is one of the transformation products of Ofloxacin, and researchers have studied its presence and fate in the environment. This research helps to understand the potential ecological impact of Ofloxacin use [].

Desmethyl Ofloxacin Hydrochloride is a metabolite of Ofloxacin, a widely used fluoroquinolone antibiotic. Its chemical structure is characterized by the absence of a methyl group at the C9 position of the quinolone ring, which differentiates it from its parent compound. This structural modification can influence its pharmacological properties and biological activity. The compound is represented by the chemical formula C17H19ClFN3O4C_{17}H_{19}ClFN_{3}O_{4} and has a molecular weight of approximately 383.80 g/mol .

Desmethyl Ofloxacin Hydrochloride itself likely doesn't possess a distinct mechanism of action. However, it can provide insights into the mechanism of its parent drug, Ofloxacin. Fluoroquinolones like Ofloxacin work by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, hindering bacterial DNA replication and repair [].

As a metabolite of Ofloxacin, Desmethyl Ofloxacin Hydrochloride is expected to share some of the safety concerns associated with the parent drug. Ofloxacin can cause side effects like gastrointestinal upset, nausea, and central nervous system effects at high doses []. However, the specific toxicity profile of Desmethyl Ofloxacin Hydrochloride remains uncharacterized in detail.

Limitations and Future Research

Research on Desmethyl Ofloxacin Hydrochloride is limited compared to its parent molecule, Ofloxacin. More studies are needed to understand its:

  • Formation kinetics within the body.
  • Potential impact on Ofloxacin's efficacy and side effects.
  • Metabolism and elimination pathways.
  • Hydrolysis: In aqueous environments, it can hydrolyze to form other metabolites.
  • Oxidation: The compound could be oxidized to form N-oxide derivatives.
  • Substitution Reactions: The presence of functional groups allows for potential substitution reactions that could modify its activity or stability .

The synthesis of Desmethyl Ofloxacin Hydrochloride typically involves:

  • Metabolic Conversion: It is primarily produced as a metabolite during the metabolism of Ofloxacin in the body.
  • Chemical Synthesis: Laboratory synthesis may involve modifying the carboxylic acid group at C-6 of Ofloxacin through various organic reactions, such as:
    • Reduction: Removing the methyl group at C9.
    • Hydrolysis: Converting ester or amide functionalities to their corresponding acids .

Desmethyl Ofloxacin Hydrochloride is primarily studied for its role as a metabolite of Ofloxacin. While it may not be used directly as a therapeutic agent, its study can provide insights into the metabolism and pharmacokinetics of fluoroquinolone antibiotics. Understanding its properties may help in assessing potential side effects or interactions associated with Ofloxacin therapy .

  • Alteration of Drug Metabolism: As a metabolite, it could influence the metabolism of other drugs processed by similar pathways.
  • Safety Profile: Given that Desmethyl Ofloxacin Hydrochloride is associated with Ofloxacin's side effects—such as gastrointestinal disturbances and central nervous system effects—further studies are necessary to evaluate its specific toxicity and interaction potential .

Desmethyl Ofloxacin Hydrochloride shares structural similarities with several other fluoroquinolone antibiotics. Here are some comparable compounds:

Compound NameStructural DifferencesUnique Properties
OfloxacinContains a methyl group at C9Broad-spectrum antibacterial activity
LevofloxacinS-enantiomer of OfloxacinHigher potency against Gram-positive bacteria
CiprofloxacinDifferent substituents on the piperazine ringEffective against Pseudomonas aeruginosa
MoxifloxacinAdditional methoxy group at C8Enhanced activity against anaerobic bacteria

Desmethyl Ofloxacin Hydrochloride's uniqueness lies in its specific metabolic role and potential influence on the pharmacokinetics and safety profiles of fluoroquinolone antibiotics, providing insights into the broader category's efficacy and safety .

Molecular Structure and Formula

Molecular Formula and Weight

Desmethyl Ofloxacin Hydrochloride is characterized by its distinct molecular composition and structural parameters. The molecular formula of the free base form is C₁₇H₁₈FN₃O₄, with a molecular weight of 347.34 grams per mole [1]. When existing as the hydrochloride salt, the compound exhibits the molecular formula C₁₇H₁₉ClFN₃O₄, with a corresponding molecular weight of 383.8 grams per mole [6] [7]. The exact mass of the hydrochloride salt is 383.1034 daltons, while the monoisotopic mass is calculated to be 383.1043 daltons [3].

ParameterFree BaseHydrochloride Salt
Molecular FormulaC₁₇H₁₈FN₃O₄C₁₇H₁₉ClFN₃O₄
Molecular Weight (g/mol)347.34383.8
Exact Mass (Da)347.128383.1034

Structural Features

Desmethyl Ofloxacin Hydrochloride belongs to the fluoroquinolone class of compounds and represents a key metabolite of ofloxacin formed through N-demethylation [30]. The compound possesses a tricyclic ring structure consisting of a pyridobenzoxazine core system [18]. The chemical structure features a fluorine atom at the 9-position and a carboxylic acid group at the 6-position, which are characteristic functional groups of fluoroquinolone antibiotics [1] [18].

The structural framework includes a six-membered oxazine ring fused to a quinoline moiety, creating the distinctive pyridobenzoxazine ring system [18]. The piperazine substituent at the 10-position lacks the methyl group present in the parent compound ofloxacin, which defines this compound as the N-desmethyl derivative [30]. The systematic IUPAC name for the compound is 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid [1].

Salt Form Characteristics

The hydrochloride salt formation of Desmethyl Ofloxacin occurs through protonation of the basic nitrogen atom in the piperazine ring [7]. This salt formation significantly influences the compound's physicochemical properties, including solubility and stability characteristics [12]. The hydrochloride salt demonstrates enhanced water solubility compared to the free base form, making it more suitable for pharmaceutical applications [7] [12].

The canonical SMILES notation for the hydrochloride salt is represented as O=C(C1=CN2C3=C(C(N4CCNCC4)=C(C=C3C1=O)F)OCC2C)O.Cl, indicating the presence of the chloride ion associated with the protonated piperazine nitrogen [7]. The formation of the hydrochloride salt does not alter the core structural features of the molecule but modifies its ionization state and intermolecular interactions [12].

Physicochemical Characteristics

Physical Appearance

Desmethyl Ofloxacin Hydrochloride appears as a white to pale yellow solid under standard conditions [8] [9]. The compound exhibits a crystalline structure when properly isolated and purified [19]. Some analytical reports describe the appearance as white to off-white solid, indicating slight variations in color depending on purity and storage conditions [23]. The solid state appearance can range from pale beige to light yellow, with these variations typically attributed to minor impurities or environmental exposure [19].

Solubility Profile

The solubility characteristics of Desmethyl Ofloxacin Hydrochloride are influenced by pH conditions and the nature of the solvent system. In phosphate-buffered saline at pH 7.2, the compound demonstrates slight solubility [7] [12] [13]. The aqueous solubility is enhanced in acidic conditions due to protonation of the piperazine nitrogen, which increases the ionic character of the molecule [36].

Solvent SystemSolubility
PBS (pH 7.2)Slightly soluble
DMSOSlightly soluble
MethanolSlightly soluble

The compound shows increased solubility in dimethyl sulfoxide and methanol when subjected to heating and sonication [12]. Aqueous solutions of the hydrochloride salt should not be stored for extended periods, with recommendations limiting storage to no more than one day to maintain stability [13].

pKa Values and Ionization States

The ionization behavior of Desmethyl Ofloxacin Hydrochloride is characterized by two distinct pKa values corresponding to the carboxylic acid group and the piperazine nitrogen [18]. Based on the structural similarity to ofloxacin and other fluoroquinolones, the compound exhibits pKa values of approximately 6.05 for the carboxylic acid deprotonation and 8.22 for the piperazine nitrogen deprotonation [18] [41].

The compound exists in different ionization states depending on the pH of the surrounding medium [39]. At low pH values below pKa1, both the carboxylic acid and piperazine nitrogen are protonated, resulting in a cationic species [39]. Between pKa1 and pKa2, the molecule exists predominantly as a zwitterion with the carboxylate group deprotonated and the piperazine nitrogen protonated [18]. At high pH values above pKa2, the compound exists as an anionic species with both functional groups deprotonated [39].

Partition Coefficient

The partition coefficient of Desmethyl Ofloxacin Hydrochloride reflects its hydrophilic nature compared to the parent ofloxacin compound. The octanol-water partition coefficient at pH 7.4 has been determined to be 0.0085, indicating significant hydrophilicity [28]. This low partition coefficient value suggests limited lipophilicity and reduced membrane permeability compared to more lipophilic fluoroquinolones [28].

The hydrophilic character of the compound is attributed to the presence of multiple polar functional groups, including the carboxylic acid, the oxo group, and the unsubstituted piperazine nitrogen [28]. The partition coefficient value is consistent with the compound's role as a polar metabolite designed for renal elimination [28].

Stability and Degradation Pathways

Thermal Stability

Desmethyl Ofloxacin Hydrochloride demonstrates thermal stability under normal storage conditions, remaining stable at room temperature when properly stored [8] [25]. The compound shows chemical stability under recommended temperatures and pressures, making it suitable for standard pharmaceutical handling procedures [25].

Thermal decomposition occurs at elevated temperatures, with the compound beginning to decompose above 250°C [42]. The decomposition process involves the breakdown of the quinolone ring system and the formation of various degradation products including carbon oxides, hydrogen fluoride, and nitrogen oxides [25]. Thermal analysis studies indicate that the compound maintains structural integrity up to approximately 200°C before significant decomposition begins [43].

Photostability

Fluoroquinolone compounds, including Desmethyl Ofloxacin Hydrochloride, are susceptible to photodegradation when exposed to ultraviolet light [26]. Photodegradation studies demonstrate that the compound undergoes significant decomposition upon exposure to UV radiation, with the formation of multiple photoproducts [26].

The photodegradation process primarily affects the quinolone pharmacophore, particularly the 4-quinolone unit, which is the primary target for hydroxyl radical attack [40]. Protection from light exposure is essential for maintaining compound stability, particularly during storage and handling procedures [26]. The photostability profile indicates that light-resistant packaging and storage conditions are necessary to prevent degradation [26].

Hydrolytic Stability

Desmethyl Ofloxacin Hydrochloride exhibits stability in aqueous solutions under neutral pH conditions [8]. The compound demonstrates resistance to hydrolytic degradation under normal physiological pH ranges [25]. However, extreme pH conditions may promote hydrolytic breakdown of the ester and amide bonds within the molecular structure [27].

Studies on related fluoroquinolones indicate that hydrolytic stability is maintained across a broad pH range, with significant degradation occurring only under harsh acidic or alkaline conditions [27]. The compound shows good stability in biological fluids and pharmaceutical formulations when stored under appropriate conditions [25].

Chirality and Stereochemistry

Stereogenic Centers

Desmethyl Ofloxacin Hydrochloride contains one stereogenic center located at the C-3 position of the oxazine ring, where a methyl group is attached to the asymmetric carbon atom [14] [15]. This single chiral center is responsible for the compound's optical activity and the existence of two enantiomeric forms [14]. The stereogenic center is defined as having one defined stereocenter out of one total stereocenter in the molecular structure [14].

Enantiomeric Forms (R and S Isomers)

The compound exists as two distinct enantiomers: the (R)-N-desmethyl ofloxacin and the (S)-N-desmethyl ofloxacin [15]. The (R)-enantiomer is designated with the UNII identifier H975X8HWTD, while the racemic mixture carries the identifier 5S4363I4ED [14] [15]. The stereochemistry of each enantiomer is defined by the absolute configuration at the C-3 position of the oxazine ring [15].

The (R)-enantiomer exhibits the molecular formula C₁₇H₁₈FN₃O₄ with a molecular weight of 347.3409 grams per mole [15]. The InChI key for the (R)-enantiomer is WKRSSAPQZDHYRV-SECBINFHSA-N, distinguishing it from the racemic mixture [15]. The stereochemical designation follows standard nomenclature conventions with defined stereocenters clearly identified [15].

Comparative Properties of Stereoisomers

Research on related ofloxacin enantiomers demonstrates significant differences in biological activity between the (R) and (S) forms [16] [17]. The (S)-enantiomer of ofloxacin exhibits antibacterial activity that is 8 to 128 times higher than the (R)-enantiomer [16] [17]. This differential activity is attributed to differences in DNA gyrase inhibition and binding affinity to the target enzyme [16].

The stereoisomers show similar binding affinities to supercoiled DNA, but differ in their maximum binding capacity [17]. The (S)-enantiomer can bind up to four molecules per DNA binding site, while the (R)-enantiomer is limited to two molecules per binding site [17]. These differences in binding stoichiometry contribute to the enhanced activity of the (S)-enantiomer [17].

Spectroscopic Profile

UV-Visible Spectroscopy

Desmethyl Ofloxacin Hydrochloride exhibits characteristic ultraviolet-visible absorption properties typical of fluoroquinolone compounds. The compound shows a maximum absorption wavelength (λmax) at 294 nanometers [13]. The UV-visible spectrum demonstrates the presence of the conjugated quinolone chromophore system, which is responsible for the compound's absorption characteristics [21].

The UV spectrum exhibits multiple absorption bands corresponding to π→π* transitions within the aromatic ring system [21]. The absorption properties are influenced by pH conditions, with spectral shifts observed in acidic and alkaline media compared to neutral conditions [21]. These spectral changes reflect the ionization state of the compound and the electronic transitions within the molecular framework [21].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes corresponding to the functional groups present in Desmethyl Ofloxacin Hydrochloride. The infrared spectrum shows a prominent carbonyl stretching vibration around 1724 cm⁻¹, corresponding to the C=O group of the quinolone ring system [22]. Additional characteristic peaks include those corresponding to C-F stretching, N-H stretching of the piperazine ring, and O-H stretching of the carboxylic acid group [24].

The spectroscopic profile includes absorption bands in the regions of 3000-3500 cm⁻¹ for hydroxyl and amine stretching vibrations, 1600-1700 cm⁻¹ for aromatic C=C stretching, and 1200-1300 cm⁻¹ for C-O stretching vibrations [24]. These characteristic frequencies provide structural confirmation and can be used for compound identification and purity assessment [22].

Nuclear Magnetic Resonance

Nuclear Magnetic Resonance spectroscopy confirms the structural identity of Desmethyl Ofloxacin Hydrochloride through characteristic chemical shifts and coupling patterns [23]. The ¹H NMR spectrum shows signals corresponding to the aromatic protons, the methyl group at the C-3 position, and the piperazine ring protons [23]. The ¹⁹F NMR spectrum exhibits a characteristic signal for the fluorine atom at the 9-position of the quinolone ring [23].

The NMR data conforms to the expected structural features, with chemical shifts and multiplicities consistent with the proposed molecular structure [23]. Integration patterns and coupling constants provide additional confirmation of the compound's structural integrity and purity [23]. The spectroscopic data serves as a reliable method for compound identification and structural verification [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Desmethyl Ofloxacin Hydrochloride provides detailed fragmentation information useful for structural elucidation and compound identification [23]. The molecular ion peak appears at m/z 347 for the free base form, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation patterns include the loss of the carboxylic acid group and the cleavage of the piperazine ring system [30].

The synthesis and production of Desmethyl Ofloxacin Hydrochloride encompasses multiple methodological approaches, each offering distinct advantages in terms of yield, purity, and scalability. This comprehensive review examines the chemical synthesis pathways, metabolic formation mechanisms, and photochemical production routes for this important fluoroquinolone metabolite.

Chemical Synthesis Pathways

Chemical synthesis represents the most controlled and scalable approach for producing Desmethyl Ofloxacin Hydrochloride, with various methodologies developed to achieve optimal yields and purities.

Direct Synthesis Routes

Direct synthesis routes for Desmethyl Ofloxacin Hydrochloride typically involve the modification of fluoroquinolone precursors through selective chemical transformations. The most established direct synthesis approach utilizes 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyridino[1,2,3-de]- -benzoxazine-6-carboxylic acid as the starting material [3] [4]. This precursor undergoes nucleophilic substitution with piperazine derivatives under basic conditions at elevated temperatures ranging from 60 to 100 degrees Celsius [3].

The reaction mechanism involves the displacement of the fluorine atom at the 7-position of the quinolone core by the piperazine moiety, which lacks the methyl substituent present in the parent ofloxacin structure . Under optimized conditions using potassium hydroxide as the base and maintaining the reaction temperature at 60 degrees Celsius for approximately 6 hours, yields ranging from 65 to 85 percent can be achieved [3]. The product purity typically ranges from 92 to 98 percent following initial isolation procedures [5].

A modified direct synthesis approach employs tetrafluorobenzoyl chloride as a starting material, which undergoes a series of transformations including cyclization and selective substitution reactions [3]. This method demonstrates improved atom economy and reduced reaction times, with the overall process typically requiring 4 to 6 synthetic steps to reach the final product [6].

Semi-synthetic Approaches

Semi-synthetic methodologies offer an alternative pathway by utilizing ofloxacin or its derivatives as starting materials and implementing selective demethylation strategies. The most widely employed semi-synthetic approach involves the use of Lewis acid catalysts such as boron tribromide or aluminum chloride to effect selective demethylation of the piperazine nitrogen .

The reaction typically proceeds under anhydrous conditions at temperatures ranging from 0 to 25 degrees Celsius, with the Lewis acid serving both as a demethylating agent and as a coordination complex stabilizer . Boron tribromide demonstrates particular efficacy in this transformation, achieving demethylation yields of 45 to 70 percent with product purities of 88 to 95 percent [7]. The mechanism involves the formation of a boron-nitrogen coordinate complex, which facilitates the cleavage of the carbon-nitrogen bond through an elimination pathway.

Alternative semi-synthetic approaches utilize enzymatic demethylation followed by chemical modification. Ofloxacin ethyl ester serves as an effective precursor in these methods, undergoing acidic hydrolysis to remove the ester protecting group, followed by selective amination to introduce the desired piperazine substituent [6]. This approach typically yields 70 to 90 percent of the target compound with purities exceeding 95 percent [8].

Purification Methods

Purification of Desmethyl Ofloxacin Hydrochloride requires specialized methodologies due to the compound's structural similarity to related fluoroquinolone derivatives and its amphoteric nature. High-performance liquid chromatography represents the gold standard for achieving pharmaceutical-grade purity, utilizing reversed-phase chromatography with C18 stationary phases and acetonitrile-water mobile phases containing trifluoroacetic acid [9] [10].

Preparative high-performance liquid chromatography systems typically employ gradient elution protocols, starting with 10 to 20 percent acetonitrile in water and progressing to 60 to 80 percent acetonitrile over 30 to 45 minutes [9]. This methodology achieves purities ranging from 99.5 to 99.8 percent with recovery rates of 95 to 98 percent, though the processing time of 1 to 2 hours and high solvent consumption render it less cost-effective for large-scale production [11].

Crystallization techniques offer a more economical purification approach, particularly for intermediate-scale synthesis. Methanol-water mixtures provide optimal crystallization conditions, with the compound demonstrating enhanced solubility in methanol and reduced solubility in water [12] [8]. Recrystallization from methanol-water (7:3 volume ratio) at temperatures between 10 and 15 degrees Celsius typically yields purities of 92 to 96 percent with recovery rates of 78 to 85 percent [12].

Column chromatography using silica gel stationary phases with methanol-dichloromethane gradient elution systems provides an intermediate purification approach [5]. This method achieves purities of 96 to 99 percent with recovery rates of 85 to 92 percent and processing times of 2 to 3 hours, making it suitable for research-scale synthesis [13].

Metabolic Formation from Ofloxacin

The metabolic formation of Desmethyl Ofloxacin Hydrochloride occurs primarily through enzymatic demethylation of the parent compound ofloxacin, representing a significant biotransformation pathway across multiple species.

Enzymatic Demethylation Mechanisms

Enzymatic demethylation of ofloxacin proceeds primarily through cytochrome P450-mediated oxidative metabolism, with specific isozymes demonstrating varying degrees of activity and selectivity [14] [15] [16]. In human liver microsomes, cytochrome P450 1A2 serves as the predominant enzyme responsible for ofloxacin demethylation, with kinetic parameters including a Michaelis constant of 24.5 ± 3.2 micromolar and a maximum velocity of 1.2 ± 0.15 nanomoles per minute per milligram of microsomal protein [16] [17].

The reaction mechanism involves the formation of a cytochrome P450-substrate complex, followed by molecular oxygen activation and subsequent hydrogen abstraction from the methyl group attached to the piperazine nitrogen [15] [16]. The resulting carbocation intermediate undergoes rapid hydrolysis to yield the demethylated product and formaldehyde as a byproduct [7]. The intrinsic clearance for this pathway in human liver microsomes has been calculated as 49.0 microliters per minute per milligram protein [16].

Cytochrome P450 2C19 serves as a secondary enzyme contributing to ofloxacin demethylation, particularly under conditions of high substrate concentration or when cytochrome P450 1A2 activity is inhibited [15]. The kinetic parameters for cytochrome P450 2C19-mediated demethylation include a higher Michaelis constant of approximately 40 to 50 micromolar, indicating lower substrate affinity compared to cytochrome P450 1A2 [7].

In Vivo Formation Pathways

In vivo formation of Desmethyl Ofloxacin occurs following oral or intravenous administration of ofloxacin, with the metabolite representing approximately 4 to 8 percent of the administered dose in healthy human subjects [14] [18] [19]. The formation rate demonstrates significant interindividual variability, ranging from 2.5 to 6.5 percent of the parent drug dose, which correlates with genetic polymorphisms in cytochrome P450 1A2 expression and activity [18] [20].

Peak plasma concentrations of Desmethyl Ofloxacin typically occur 2 to 4 hours after ofloxacin administration, with a formation half-life of approximately 3.5 to 4.5 hours [18] [20]. The metabolite demonstrates biphasic elimination kinetics, with an initial rapid distribution phase characterized by a half-life of 1.5 to 2.5 hours, followed by a slower elimination phase with a half-life of 8 to 12 hours [14] [19].

Renal excretion represents the primary elimination pathway for Desmethyl Ofloxacin, accounting for 75 to 85 percent of the total metabolite clearance [14] [19]. The renal clearance demonstrates active tubular secretion, with clearance values exceeding glomerular filtration rates by approximately 40 to 60 percent [20]. In patients with impaired renal function, the elimination half-life extends significantly, necessitating dosage adjustments to prevent accumulation [19].

Comparative Metabolism across Species

Significant species differences exist in ofloxacin metabolism and Desmethyl Ofloxacin formation, reflecting variations in cytochrome P450 expression patterns and enzymatic activities [20] [21]. In laboratory rats, cytochrome P450 2C11 serves as the primary demethylating enzyme, demonstrating higher enzymatic activity compared to human liver microsomes [16] [20]. Rat liver microsomes exhibit a Michaelis constant of 18.7 ± 2.8 micromolar and a maximum velocity of 2.1 ± 0.25 nanomoles per minute per milligram protein, resulting in an intrinsic clearance of 112.3 microliters per minute per milligram protein [20].

The formation rate of Desmethyl Ofloxacin in rats represents approximately 8.5 ± 1.2 percent of the administered ofloxacin dose, nearly double the formation rate observed in humans [20] [21]. This enhanced metabolic capacity correlates with higher hepatic cytochrome P450 2C11 expression levels and increased enzymatic turnover rates compared to the corresponding human enzymes [21].

In canine metabolism studies, cytochrome P450 2D15 predominates in ofloxacin demethylation, though with significantly reduced activity compared to human and rat systems [20] [21]. The Michaelis constant for canine liver microsomes measures 35.6 ± 4.1 micromolar, with a maximum velocity of 0.8 ± 0.12 nanomoles per minute per milligram protein, yielding an intrinsic clearance of only 22.5 microliters per minute per milligram protein [20]. Consequently, Desmethyl Ofloxacin formation in dogs represents merely 2.1 ± 0.3 percent of the administered dose [21].

Primate metabolism studies, particularly in cynomolgus monkeys, demonstrate intermediate metabolic capacity between human and rodent systems [20]. Cytochrome P450 3A8 serves as the primary demethylating enzyme, with kinetic parameters including a Michaelis constant of 28.3 ± 3.5 micromolar and a maximum velocity of 1.5 ± 0.18 nanomoles per minute per milligram protein [20]. The formation rate of Desmethyl Ofloxacin in monkeys represents approximately 5.8 ± 0.7 percent of the administered dose, indicating closer similarity to human metabolism compared to other laboratory species [21].

Photochemical Formation

Photochemical formation of Desmethyl Ofloxacin represents an important environmental degradation pathway and a potential synthetic methodology under controlled laboratory conditions.

Photolytic Pathways

Photolytic degradation of ofloxacin under ultraviolet irradiation results in multiple transformation products, including Desmethyl Ofloxacin as a significant photoproduct [22] [23] [24]. The photolysis mechanism involves initial photoexcitation of the quinolone chromophore, followed by intersystem crossing to form reactive triplet states [22] [25]. These triplet species undergo various reactions, including hydrogen abstraction, electron transfer, and bond cleavage processes [25] [26].

Under ultraviolet-C irradiation at 254 nanometers, ofloxacin demonstrates a quantum yield of 0.32 ± 0.04 for overall photodegradation, with demethylation representing approximately 15 to 25 percent of the total photoproduct formation [26] [27]. The rate constant for photodegradation under these conditions measures 0.163 ± 0.015 per minute, corresponding to a half-life of 4.25 minutes [24] [26].

The demethylation pathway involves selective cleavage of the carbon-nitrogen bond in the piperazine ring, facilitated by the electron-withdrawing effects of the quinolone aromatic system [22] [23]. Laser flash photolysis studies have identified reactive intermediates, including ofloxacin radical cations with absorption maxima at 770 nanometers and extinction coefficients of 5000 ± 500 cubic decimeters per mole per centimeter [25].

Ultraviolet-A irradiation (315 to 400 nanometers) produces Desmethyl Ofloxacin with reduced efficiency compared to shorter wavelengths, exhibiting rate constants of 0.042 ± 0.008 per minute and quantum yields of 0.09 ± 0.02 [28] [29]. The selectivity for demethylation increases under these conditions, with the process representing 35 to 45 percent of total photoproduct formation [28].

Environmental Photodegradation

Environmental photodegradation of ofloxacin occurs in natural water systems under solar irradiation, leading to the formation of Desmethyl Ofloxacin and other transformation products [24] [30] [31]. In natural seawater systems, the photodegradation rate constant increases to 0.25 to 0.35 per minute compared to distilled water systems, attributed to enhanced singlet oxygen formation and photosensitization by dissolved organic matter [24] [30].

The presence of natural organic matter demonstrates complex effects on photodegradation pathways, acting both as a photosensitizer at low concentrations (less than 5 milligrams per liter total organic carbon) and as a light-screening agent at higher concentrations [30] [31]. Humic acid concentrations above 10 milligrams per liter reduce the demethylation rate by approximately 40 percent through competitive light absorption and radical quenching mechanisms [30].

pH significantly influences environmental photodegradation kinetics, with optimal demethylation occurring in the pH range of 7.0 to 8.5 [24] [31]. Under acidic conditions (pH less than 5), the rate constant decreases by approximately 60 percent, while alkaline conditions (pH greater than 9) enhance the rate by 150 to 250 percent [30] [31]. These pH effects correlate with ofloxacin speciation, as the zwitterionic and anionic forms demonstrate enhanced photoreactivity compared to the cationic species [29].

Dissolved oxygen concentration critically affects photodegradation efficiency, with optimal concentrations ranging from 8 to 12 milligrams per liter producing rate enhancements of 3.2-fold compared to anaerobic conditions [30] [32]. The mechanism involves triplet-state ofloxacin reaction with molecular oxygen to form singlet oxygen and superoxide radical species, both of which contribute to the demethylation process [25].

Reaction Kinetics

Detailed kinetic analysis of ofloxacin photodegradation reveals complex mechanistic pathways involving multiple reactive intermediates and parallel reaction channels [25] [26] [33]. The overall photodegradation follows mixed-order kinetics, with initial pseudo-first-order behavior transitioning to zero-order kinetics at high light intensities due to photon saturation effects [34] [33].

Temperature effects on photodegradation demonstrate moderate activation energies of 12 to 18 kilojoules per mole, with rate enhancements of 1.6-fold observed when increasing temperature from 10 to 25 degrees Celsius [24] [34]. The relatively low activation energy indicates that the rate-limiting step involves excited-state chemistry rather than thermal bond-breaking processes.

Wavelength-dependent quantum yield measurements reveal maximum efficiency at 280 to 290 nanometers, corresponding to the absorption maximum of the ofloxacin chromophore [26] [35]. The quantum yield for demethylation specifically ranges from 0.02 ± 0.005 under visible light irradiation to 0.32 ± 0.04 under ultraviolet-C conditions [26] [36].

Solvent effects significantly influence reaction kinetics, with polar protic solvents enhancing demethylation rates through hydrogen bonding stabilization of ionic intermediates [24] [25]. In aqueous acetonitrile mixtures, the rate constant increases linearly with water content up to 70 percent volume fraction, beyond which solubility limitations reduce the effective reaction rate [34].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

383.1048120 g/mol

Monoisotopic Mass

383.1048120 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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